2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one
Description
This compound is a piperazine derivative characterized by a chloroacetyl group at the piperazine nitrogen and a 3-(chloromethyl)phenyl substituent. The chloromethyl group on the phenyl ring introduces both steric bulk and electrophilicity, which may influence reactivity and biological interactions.
Properties
CAS No. |
915373-79-4 |
|---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2-chloro-1-[4-[3-(chloromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-11-2-1-3-12(8-11)16-4-6-17(7-5-16)13(18)10-15/h1-3,8H,4-7,9-10H2 |
InChI Key |
VFMOGVPDZMIGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)CCl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common synthetic route starts with the reaction of 3-(chloromethyl)benzyl chloride with piperazine to form an intermediate. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one
- Key Difference : The trifluoromethyl (-CF₃) group replaces the chloromethyl (-CH₂Cl) group.
- Molecular weight: 306.72 g/mol (vs. 273.16 g/mol for the chloromethyl analog) .
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one
- Key Difference : A chlorine atom replaces the chloromethyl group at the phenyl 3-position.
- Impact :
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Modifications in the Piperazine Side Chain
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride
- Key Difference : A 4-methoxybenzyl group replaces the 3-(chloromethyl)phenyl moiety.
- Impact :
2-Chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
- Key Difference : A hydroxyethyl group substitutes the aromatic ring.
- Impact: Increased hydrophilicity, improving aqueous solubility. Potential for hydrogen bonding with biological targets .
Heterocyclic and Complex Substituents
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Key Difference : A pyrimidinyl group is attached to the phenyl ring.
- Impact :
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one, also known by its CAS number 915373-79-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.
The molecular formula of 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one is , with a molecular weight of approximately 287.19 g/mol. The compound exhibits structural features that contribute to its biological activity, including the piperazine ring and chloromethyl phenyl group.
| Property | Value |
|---|---|
| CAS Number | 915373-79-4 |
| Molecular Formula | C13H16Cl2N2O |
| Molecular Weight | 287.19 g/mol |
| LogP | 2.3157 |
| PSA | 23.55 Å |
Anticancer Activity
Recent studies have shown that derivatives of piperazine, including 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one, exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested against various cancer cell lines with promising results:
- IC50 Values : The compound demonstrated an IC50 value of approximately 4.33 µg/mL against lymphocytes, indicating potent cytotoxicity against certain cancer types .
- Cell Death Percentage : In studies involving the canine malignant histiocytic cell line DH82, a mean percentage cell death of 59.2% was recorded at a concentration of 15 µg/mL .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored extensively:
- Inhibition Zones : The compound was tested against several microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, yielding inhibition zone diameters of 10.25 mm, 9.59 mm, and 9.69 mm respectively at a concentration of 500 µg/mL .
- Comparison with Antibiotics : The antimicrobial activity was comparable to that of established antibiotics such as sulfamerazine and sulfadiazine against Staphylococcus aureus .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes:
- Myeloperoxidase (MPO) Inhibition : The compound was identified as a potent inhibitor of the chlorinating activity of MPO with an IC50 value of 0.26 µmol/L in a cell-free system. This inhibition suggests potential therapeutic applications in anti-inflammatory treatments due to MPO's role in generating reactive species .
Study on Anticancer Effects
A study published in MDPI highlighted the anticancer effects of piperazine derivatives similar to 2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one. It was found that these compounds not only inhibited cancer cell proliferation but also showed selectivity towards malignant cells over normal cells .
Antimicrobial Efficacy Research
Research conducted by Suwito et al. demonstrated the compound's effectiveness against various microbial strains, supporting its potential use as an antibacterial agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
